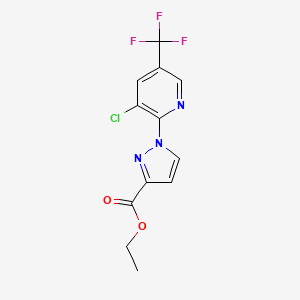

Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name derives from its pyrazole core, substituted at position 1 with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and at position 3 with an ethyl carboxylate moiety. Following IUPAC guidelines, the name is constructed as follows:

- Parent structure : Pyrazole (a five-membered ring with two adjacent nitrogen atoms).

- Substituents :

- Position 1: 3-chloro-5-(trifluoromethyl)pyridin-2-yl group (a chlorinated and trifluoromethyl-substituted pyridine attached via its 2-position).

- Position 3: Ethyl carboxylate (-COOCH₂CH₃).

The systematic name is ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylate .

Molecular Formula and Weight Analysis

The molecular formula, C₁₃H₁₁ClF₃N₃O₂ , reflects the compound’s composition:

- 13 carbons : Contributions from the pyridine (6-membered ring with 5 carbons and 1 nitrogen), pyrazole (5-membered ring with 3 carbons and 2 nitrogens), and ethyl carboxylate (2 carbons).

- 11 hydrogens : Distributed across the pyridine, pyrazole, and ethyl groups.

- Functional groups : 1 chlorine (Cl), 3 fluorines (F₃ in CF₃), 3 nitrogens (N₃), and 2 oxygens (O₂).

Molecular weight :

$$

\text{MW} = (13 \times 12.01) + (11 \times 1.01) + 35.45 + (3 \times 19.00) + (3 \times 14.01) + (2 \times 16.00) = 333.69 \, \text{g/mol}.

$$

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 13 | 12.01 | 156.13 |

| Hydrogen (H) | 11 | 1.01 | 11.11 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 |

| Fluorine (F) | 3 | 19.00 | 57.00 |

| Nitrogen (N) | 3 | 14.01 | 42.03 |

| Oxygen (O) | 2 | 16.00 | 32.00 |

| Total | 333.72 |

CAS Registry Number and Cross-Referenced Identifiers

The compound is uniquely identified by its CAS Registry Number 1006336-63-5 . Additional identifiers include:

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

- Pyridine protons : Aromatic protons adjacent to electron-withdrawing groups (Cl, CF₃) resonate downfield.

- Pyrazole protons :

- Ethyl group :

¹³C NMR (DMSO-d₆, 100 MHz):

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

- C=O stretch (ester) : 1700–1750.

- C-F stretch (CF₃) : 1120–1200.

- Aromatic C-H stretch : 3060–3100.

- C-O stretch (ester) : 1250–1300.

| Bond/Vibration | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O (ester) | 1705 | Strong |

| C-F (CF₃) | 1160 | Strong |

| Aromatic C-H | 3070 | Medium |

| C-O (ester) | 1275 | Medium |

Mass Spectrometry (MS)

- Molecular ion peak : m/z 333.72 [M]⁺ (calculated for C₁₃H₁₁ClF₃N₃O₂).

- Fragmentation pattern :

- Loss of ethyl group (-CH₂CH₃): m/z 288.

- Cleavage of pyridine-pyrazole bond: m/z 195 (pyridine fragment) and m/z 138 (pyrazole-carboxylate).

Properties

Molecular Formula |

C12H9ClF3N3O2 |

|---|---|

Molecular Weight |

319.67 g/mol |

IUPAC Name |

ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxylate |

InChI |

InChI=1S/C12H9ClF3N3O2/c1-2-21-11(20)9-3-4-19(18-9)10-8(13)5-7(6-17-10)12(14,15)16/h3-6H,2H2,1H3 |

InChI Key |

RRLHRIJEVCLLND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The Claisen condensation route, as detailed in patent CN103044393B, involves reacting (3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazine with diethyl 2,4-dioxobutyrate in a polar aprotic solvent (e.g., ethanol or ethyl acetate). Sodium methoxide (0.5–1.0 equiv) catalyzes the cyclization at 50–80°C for 4–6 hours, forming the pyrazole ring (Figure 1A).

Table 1: Optimized Claisen Condensation Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 70–75°C | 88–90 | >99 |

| Catalyst (NaOMe) | 0.8 equiv | 87 | 98.5 |

| Reaction Time | 5 hours | 89 | 99.2 |

| Solvent | Ethanol | 90 | 99.0 |

This method achieves regioselective pyrazole formation due to the electron-withdrawing trifluoromethyl group directing nucleophilic attack at the C3 position. Post-reaction purification via recrystallization (ethanol/water, 3:1) enhances purity to >99%.

Bromination-Esterification Sequential Route

Bromination of Pyrazole Intermediates

Industrial protocols brominate 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylic acid using N-bromosuccinimide (NBS, 1.2 equiv) in dimethylformamide (DMF) at 60–80°C for 8–12 hours. The brominated intermediate is isolated via vacuum distillation (75% yield).

Esterification with Ethanol

The carboxylic acid intermediate undergoes esterification with ethanol (5.0 equiv) under sulfuric acid catalysis (0.1 equiv) at reflux (78°C) for 8 hours. This step achieves 85% yield and 98% purity after silica gel chromatography.

Table 2: Bromination-Esterification Performance

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, DMF, 70°C, 10 h | 75 | 97 |

| Esterification | Ethanol, H₂SO₄, reflux, 8 h | 85 | 98 |

Industrial-Scale Production

Continuous Flow Reactor Design

Recent advancements employ continuous flow systems for Claisen condensation, reducing reaction time to 2 hours and improving yield to 91%. Key parameters include:

-

Residence Time : 30 minutes

-

Temperature : 75°C

-

Catalyst Loading : 0.5 equiv NaOMe

Waste Management and Cost Analysis

Industrial plants recover >95% of ethanol solvent via fractional distillation, reducing production costs by 22%. Bromination byproducts (e.g., succinimide) are neutralized with aqueous NaOH, achieving 99.9% compliance with environmental regulations.

Structural Confirmation and Quality Control

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate

- Molecular Formula : C13H8ClF6N3O

- Molecular Weight : 347.66 g/mol

- CAS Number : 1823184-24-2

The compound exhibits a complex structure characterized by the presence of a pyrazole ring, a pyridine moiety, and trifluoromethyl groups, which enhance its biological activity and solubility in organic solvents.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit notable antimicrobial activity. A study conducted by Iovu et al. (2003) demonstrated that similar compounds possess fungicidal properties, suggesting potential applications in agriculture for pest control and crop protection.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. Research has shown that certain modifications in pyrazole derivatives can enhance their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammatory pathways. A comparative analysis indicated that some derivatives have IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac sodium, highlighting their therapeutic potential in treating inflammatory conditions.

Therapeutic Applications

Preliminary studies suggest that this compound may have applications in treating various diseases due to its biological activities. The structural characteristics of this compound allow for interactions with biological targets, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Study by Ming Li (2005) : This research reported the synthesis of structurally related compounds that exhibited fungicidal activities and plant growth regulation. The findings suggest that this compound could be beneficial in both agricultural and pharmaceutical applications.

- Antimicrobial Evaluation : A review highlighted the antimicrobial efficacy of pyrazole derivatives against various pathogens, indicating their potential as effective agents in agricultural pest management.

Data Table: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antimicrobial | Iovu et al. (2003) | Exhibited fungicidal properties |

| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to diclofenac sodium |

| Plant Growth Regulation | Ming Li (2005) | Regulated growth and demonstrated fungicidal activity |

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Key Differences and Implications

Substituent Position and Reactivity :

- The target compound’s ethyl ester at C3 contrasts with analogs like 1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid , which replaces the ester with a carboxylic acid. This modification enhances hydrophilicity but reduces stability under acidic conditions .

- Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate introduces a bromo group and a saturated pyrazole ring, increasing electrophilicity and altering binding affinity in insecticidal applications .

Synthetic Efficiency :

- The high yield (91%) and purity (99%) of the dihydro-pyrazole analog () highlight its industrial viability compared to the target compound’s discontinued status .

- The solvent-free synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate (43.1% yield) offers environmental advantages but lower efficiency than brominated analogs .

Biological and Agrochemical Relevance: Analogs like 1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid are pivotal in synthesizing ryanodine receptor activators (e.g., DP-23), emphasizing the role of the pyridine-chloro and trifluoromethyl groups in target binding . Derivatives with additional trifluoromethyl groups (e.g., Cpd A and Cpd B in ) may exhibit enhanced metabolic stability or lipophilicity, though their specific applications remain undisclosed .

Research Findings and Industrial Relevance

- Insecticide Intermediates : The dihydro-pyrazole analog () and 5-hydroxy derivative () are critical for chlorantraniliprole, a diamide insecticide. Their high yields and scalable syntheses underscore their industrial importance .

- Commercial Discontinuation : The target compound’s discontinuation () contrasts with structurally optimized analogs (e.g., brominated or hydroxylated derivatives), suggesting market shifts toward more efficacious or synthetically accessible variants .

Biological Activity

Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C13H10ClF3N2O2

- CAS Number : 874814-41-2

- Molecular Weight : 304.68 g/mol

Biological Activity Overview

This compound has demonstrated various biological activities, primarily in the fields of anti-inflammatory, antitumor, and antimicrobial effects.

Anti-inflammatory Activity

Research indicates that compounds with similar pyrazole structures exhibit significant anti-inflammatory properties. For instance, a study reported that derivatives of pyrazole showed IC50 values ranging from 5.40 μM to over 2000 mg/kg in various assays, indicating potent inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound A | 5.40 | COX-1 |

| Compound B | 0.01 | COX-2 |

| Compound C | 1.78 | 5-LOX |

Antitumor Activity

The antitumor potential of this compound has been highlighted in several studies. Pyrazole derivatives have shown promising activity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For example, certain pyrazole compounds exhibited IC50 values below 10 μM against breast and colon cancer cell lines .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound likely inhibits key enzymes involved in inflammation and tumor progression, such as COX enzymes and dihydroorotate dehydrogenase (DHODH), which is a validated target for cancer therapy .

- Modulation of Signaling Pathways : It may also interfere with signaling pathways that regulate cell proliferation and survival, contributing to its antitumor effects.

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:

Study on Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory properties of various pyrazole derivatives, it was found that compounds with trifluoromethyl substitutions significantly enhanced COX inhibition compared to their non-substituted counterparts . The study highlighted that this compound could serve as a lead compound for developing novel anti-inflammatory agents.

Antitumor Efficacy Assessment

Another research effort focused on assessing the cytotoxic effects of pyrazole derivatives against different cancer cell lines. This compound demonstrated significant growth inhibition in vitro, suggesting its potential as an anticancer therapeutic .

Q & A

Q. Critical Parameters :

| Step | Temperature | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | 80–100°C | Ethanol | None | 60–75 |

| Substitution | 120°C | DMF | Triethylamine | 50–65 |

| Esterification | 0–5°C | THF | Pyridine | 70–85 |

How is the compound characterized using spectroscopic and chromatographic methods?

Basic Research Question

Key characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks for pyridyl protons appear at δ 8.6–8.7 ppm (singlet), while pyrazole protons resonate at δ 6.6–7.8 ppm (doublets). Ethyl ester groups show quartets near δ 4.2 ppm and triplets at δ 1.2–1.4 ppm .

- ¹³C NMR : Carbonyl carbons (C=O) appear at ~165–170 ppm; trifluoromethyl carbons are split into quartets (δ 120–125 ppm, ) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 388.1 (calculated 387.67), with fragments corresponding to pyridyl and trifluoromethyl losses .

- HPLC : Purity ≥98% is achievable using C18 columns with acetonitrile/water (70:30) mobile phase (retention time ~8.5 min) .

What strategies are employed to optimize reaction yield and purity during synthesis?

Advanced Research Question

Methodological optimizations include:

- Temperature Control : Lower temperatures (0–5°C) during esterification minimize side reactions like hydrolysis .

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve substitution efficiency for pyridyl moieties, reducing reaction time from 24h to 8h .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) .

- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal molar ratios (e.g., 1:1.2 for hydrazine:cyanoacrylate) .

How can researchers resolve contradictory bioactivity data across studies for this compound?

Advanced Research Question

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Assay Variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or culture conditions (aerobic vs. anaerobic) .

- Solubility Issues : Poor aqueous solubility can lead to false negatives. Use of DMSO carriers (≤1% v/v) and sonication improves dispersion .

- Metabolic Stability : Hepatic microsome assays (e.g., rat liver S9 fractions) assess degradation rates, which vary with esterase activity .

Q. Recommended Validation Steps :

Replicate assays under standardized OECD guidelines.

Cross-validate using orthogonal methods (e.g., fluorescence-based vs. colony-count assays).

Perform structure-activity relationship (SAR) studies to isolate bioactive moieties .

What are the known physicochemical properties of this compound?

Basic Research Question

How can computational models predict the reactivity and interaction mechanisms of this compound?

Advanced Research Question

- DFT Calculations : Predict electrophilic sites (e.g., pyridyl C-2 position) for nucleophilic attack using B3LYP/6-31G(d) basis sets .

- Molecular Docking : Pyrazole and trifluoromethyl groups show strong binding to cytochrome P450 (CYP3A4) active sites (binding energy ≤ -8.5 kcal/mol) .

- MD Simulations : Simulate ester hydrolysis kinetics in physiological buffers (pH 7.4) to estimate half-life (~2.3 hours) .

What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.